molecular formula C17H17N3O6S B2721677 ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-49-6

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2721677
CAS No.: 946332-49-6
M. Wt: 391.4
InChI Key: GOEBEZHPZPZUAN-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 1,3-benzodioxole moiety linked via a sulfanyl-acetamide group. Its structure includes a 1H-pyrimidine core substituted at position 4 with a 2-(1,3-benzodioxol-5-ylamino)-2-oxoethylsulfanyl group, a methyl group at position 6, and an ethyl ester at position 3. The benzodioxole group is notable for its electron-rich aromatic system, which may enhance binding to biological targets, while the sulfanyl and ester groups influence solubility and metabolic stability .

Properties

CAS No.

946332-49-6

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23)

InChI Key

GOEBEZHPZPZUAN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C

solubility

not available

Origin of Product

United States

Mechanism of Action

The compound’s mode of action, like many drugs, would likely involve interaction with its target proteins, leading to changes in their function. This could affect various biochemical pathways, depending on the specific targets of the compound .

As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition. These factors would also affect the compound’s bioavailability .

The compound’s action could result in various molecular and cellular effects, depending on its specific targets and the pathways they are involved in .

Finally, various environmental factors could influence the compound’s action, efficacy, and stability. These could include factors like temperature, pH, and the presence of other substances .

Biological Activity

Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the dihydropyrimidine class, recognized for its diverse biological activities and potential therapeutic applications. This article details its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its efficacy against various disease models.

Chemical Structure and Properties

The compound features a pyrimidine ring with several functional groups:

  • Ethyl ester : Enhances solubility and bioavailability.
  • Benzodioxole moiety : Imparts unique chemical behavior and biological interactions.
  • Thioether linkage : May contribute to its anticancer properties.

The molecular formula is C17H17N3O6SC_{17}H_{17}N_{3}O_{6}S, indicating a complex structure that supports multiple biological interactions .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Methods may include:

  • Acylation reactions : Using benzodioxole derivatives.
  • Thioether formation : Involving thiols and appropriate electrophiles.

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer).

The cytotoxicity was assessed using the MTT assay, yielding IC50 values that suggest effective inhibition of cancer cell viability. For example, related compounds in the same class have shown IC50 values ranging from 5.69 to 9.36 µM against MCF-7 cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal correlations between the chemical structure of the compound and its biological efficacy:

  • The presence of bulky substituents enhances anticancer activity.
  • Functional groups such as benzodioxole and thioether linkages are crucial for modulating biological activity.

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic properties of ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl derivatives against various cancer cell lines. The results demonstrated that modifications in the pyrimidine structure significantly influenced cytotoxicity, with some derivatives exhibiting enhanced activity compared to standard chemotherapeutics like 5-fluorouracil .

Study 2: Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been screened for antimicrobial activity. The compounds showed promising results against both bacterial and fungal strains, indicating their potential use in treating infections .

Data Tables

Activity Type Cell Line IC50 Value (µM) Reference
CytotoxicityMCF-77.53
CytotoxicityHepG221.62
AntimicrobialE. coli15.0
AntimicrobialS. aureus12.5

Scientific Research Applications

Anticancer Properties

Research indicates that ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have revealed its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and increased apoptosis markers when treated with varying concentrations of the compound over 48 hours. The study concluded that the compound could be a lead candidate for further development as an anticancer drug.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial activity of this compound against common pathogens. The results indicated that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Position 4 Substituent Position 5/6 Substituents Key Functional Groups
Target Compound 1H-Pyrimidine 2-(1,3-Benzodioxol-5-ylamino)-2-oxoethylsulfanyl 6-Methyl; 5-Ethyl ester Benzodioxole, Sulfanyl, Ester, Amide
Ethyl 4-(1,3-Benzodioxol-5-yl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydro-Pyrimidine-5-Carboxylate Tetrahydro-pyrimidine 1,3-Benzodioxol-5-yl 6-Methyl; 5-Ethyl ester Benzodioxole, Sulfanylidene, Ester
2-Ethyl-(5-Cyano-4-Oxo-6-Phenyl-1,4-Dihydropyrimidin-2-ylthio) Acetate (5a) Dihydropyrimidine Ethylthio 6-Phenyl; 5-Cyano Thioether, Cyano, Ester
Ethyl 4-(5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine 5-Chloro-3-methyl-1-phenylpyrazole 6-Methyl; 5-Ethyl ester Pyrazole, Chloro, Ester

Key Observations :

  • The target compound’s benzodioxolylamino-sulfanyl group distinguishes it from analogs with simpler alkylthio (e.g., 5a) or heterocyclic (e.g., pyrazole in ) substituents. This group may enhance π-π stacking or hydrogen-bonding interactions in biological systems .
  • The 1H-pyrimidine core contrasts with reduced dihydro- or tetrahydro-pyrimidine cores in analogs (e.g., ), which may affect ring planarity and conformational flexibility .

Key Observations :

  • The target compound’s synthesis likely parallels methods in , where alkylation or coupling reactions introduce sulfanyl and amide groups.
  • Purification methods vary: analogs in use column chromatography, while employs crystallization, suggesting differences in solubility profiles.

Table 3: Functional Comparisons

Compound Name Reported Activities Solubility/Stability Insights Hydrogen-Bonding Propensity
Target Compound Not explicitly reported; inferred antibacterial potential from pyrimidine analogs Ester and sulfanyl groups enhance lipophilicity Benzodioxole and amide groups may form strong H-bonds
Compound 5a Antibacterial (broad-spectrum) Cyano group may reduce solubility Thioether and ester groups moderate H-bonding
Compound in Anti-tuberculosis, anti-hypertensive Chlorophenyl group increases logP Pyrazole N-atoms act as H-bond acceptors

Key Observations :

  • The benzodioxole group in the target compound could improve membrane permeability compared to phenyl or cyano-substituted analogs .
  • The amide linkage may increase metabolic stability relative to thioether or ester-containing compounds, as seen in .

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